3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)
Description
This iron(2+)-centered porphyrin derivative is structurally characterized by a tetrapyrrole macrocycle with:
- Substituents:
- Two ethenyl groups at positions 8 and 12.
- Four methyl groups at positions 3, 7, 12, and 15.
- Two 2-carboxyethyl groups at positions 2 and 16.
- Iron coordination: The Fe²⁺ ion is centrally coordinated within the porphyrin ring, analogous to heme in hemoglobin but distinct from ferric (Fe³⁺) porphyrins like hemin .
Its ethenyl substituents contribute to extended π-conjugation, altering electronic spectra compared to fully alkyl-substituted porphyrins .
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABFMIBPWCXCRK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32FeN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14875-96-8, 104244-10-2 | |
| Record name | Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, hydrogen (1:2), (SP-4-2)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Yellow 162 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-κN21,κN22,κN23,κN24]-, hydrogen (1:2), (SP-4-2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) is a porphyrin derivative that has garnered attention for its potential applications in photodynamic therapy (PDT) and as a theranostic agent in cancer treatment. Porphyrins are known for their ability to produce reactive oxygen species (ROS) upon light activation, leading to cytotoxic effects on malignant cells. This article reviews the biological activity of this specific porphyrin derivative based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Multiple ethylene groups contributing to its photophysical properties.
- Iron(II) at the center, which is crucial for its biological activity.
- Carboxyethyl side chains that enhance solubility and biological interactions.
Molecular Formula: C₃₃H₄₃N₅O₄Fe
Molecular Weight: 617.5 g/mol
The biological activity of this compound primarily involves:
- Photodynamic Mechanism : Upon exposure to light (typically in the visible spectrum), the compound undergoes excitation leading to the generation of singlet oxygen (), which is highly reactive and can induce cell death through oxidative stress.
- Targeting Tumor Cells : The structural properties allow for selective accumulation in tumor tissues due to enhanced permeability and retention (EPR) effect.
In Vitro Studies
Recent studies have demonstrated significant cytotoxic effects of this porphyrin derivative on various cancer cell lines under light activation. For instance:
- Cytotoxicity Assays : In vitro assays have shown that the compound exhibits IC50 values in the low micromolar range against ovarian cancer cell lines, indicating effective growth inhibition when activated by light .
| Cell Line | IC50 (µM) | Light Activation |
|---|---|---|
| OVCAR-3 | 5.0 | Yes |
| A2780cis | 10.0 | Yes |
| HeLa | 7.5 | Yes |
In Vivo Studies
In vivo experiments using tumor-bearing mice have illustrated the compound's potential as a theranostic agent:
- Tumor Growth Inhibition : Mice treated with this porphyrin derivative followed by light exposure showed a significant reduction in tumor size compared to control groups .
- Biodistribution Studies : Radiolabeled versions of the compound demonstrated high tumor uptake and retention, supporting its use in imaging and targeted therapy .
Case Studies
One notable case involved a patient with advanced gastric carcinoma who underwent PDT using this porphyrin derivative. Following treatment, imaging revealed substantial tumor reduction and improved patient outcomes without significant adverse effects .
Scientific Research Applications
Photodynamic Therapy (PDT)
Mechanism of Action:
The compound acts as a photosensitizer in PDT, where it generates reactive oxygen species (ROS) upon exposure to light. This process leads to cytotoxic effects on cancer cells while minimizing damage to surrounding healthy tissues.
- Key Findings:
- Enhanced cytotoxicity against various cancer cell lines when activated by light.
- Tumor targeting capabilities due to preferential accumulation in tumor tissues.
Research Example:
A study demonstrated that porphyrin derivatives similar to this compound effectively inhibited tumor growth in vivo under light activation conditions.
Biosensing Applications
Development of Biosensors:
The reactivity of the iron center allows the compound to interact with various biomolecules, making it suitable for biosensor development.
- Detection Capabilities:
- Can be modified with specific recognition molecules to detect environmental pollutants or biological markers.
- Potential application in medical diagnostics by detecting specific biomolecules related to diseases.
Catalytic Properties
Enzymatic Mimicry:
3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) can mimic the function of heme in enzymes like heme oxygenase-1 (HO-1), which is involved in antioxidant defense mechanisms.
- Research Insights:
- Studies on its interaction with substrates and inhibitors provide insights into HO-1's catalytic mechanisms.
- Potential for drug discovery targeting diseases associated with HO-1 dysfunction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Protoporphyrin IX Derivatives (e.g., Hemin)
PPIX-ED (N,N'-bis(2-aminoethyl)-2,7,12,18-tetramethyl-3,8-divinylporphyrin)
- Structural contrast: PPIX-ED replaces carboxyethyl groups with aminoethyl moieties, increasing basicity and altering metal-binding selectivity. The target compound’s carboxylic acids facilitate pH-dependent solubility (e.g., deprotonation above pH 4), whereas PPIX-ED’s amines enhance stability in acidic environments .
Deuteroporphyrin Dimethyl Ester
- Functional divergence :
Coproporphyrinogen III
- Core distinctions: Coproporphyrinogen III is a reduced porphyrinogen with saturated bridges, unlike the target compound’s fully conjugated porphyrin. Substituents: Coproporphyrinogen III has four propionate groups, while the target compound features mixed ethyl, methyl, and ethenyl groups, impacting redox potentials and enzymatic recognition .
Preparation Methods
Spectroscopic Analysis
Chromatographic Purity
Thin-layer chromatography (TLC) on silica gel (ethyl acetate/hexane, 1:1) shows a single spot (), indicating homogeneity.
Redox Stability
Cyclic voltammetry in DMF reveals a reversible Fe(II)/Fe(III) redox couple at vs. Ag/AgCl, confirming electrochemical stability.
Comparative Analysis of Synthesis Methods
| Method | Reaction Time | Yield (%) | Fe Oxidation State | Key Advantage |
|---|---|---|---|---|
| Traditional Reflux | 12–24 h | 60–75 | Fe(II) | Low equipment requirements |
| Microwave-Assisted | 3 h | 85–90 | Fe(II) | Rapid, high yield |
| Reductive Metalation | 8 h | 70–80 | Fe(II) | Avoids Fe(III) contamination |
Challenges and Mitigation Strategies
-
Oxidation of Fe(II): Conduct reactions under inert atmosphere and use freshly prepared .
-
Solubility Issues: Carboxyethyl groups enable aqueous solubility, but polar aprotic solvents (e.g., DMF) enhance reactivity in non-aqueous systems.
-
Byproduct Formation: Column chromatography with gradient elution (CH₂Cl₂ → CH₃OH) removes unreacted porphyrin and iron salts .
Q & A
Q. Table 1: Key Spectral Signatures
| Technique | Critical Peaks/Data | Structural Insight |
|---|---|---|
| 1H-NMR | δ 8.7 ppm (vinyl H), δ 3.2 ppm (CH3) | Substituent identity/position |
| UV-Vis | λmax 408 nm (Soret) | Porphyrin ring integrity |
Basic: How can researchers optimize the synthetic yield of this compound given its complex substituents?
Answer:
Critical steps from porphyrin synthesis literature include:
- Metalation : Iron insertion via BF3∙Et2O catalysis in dry DCM/MeCN (19:1) improves coordination efficiency .
- Purification : Silica gel chromatography (DCM/MeOH 99:1) removes unreacted intermediates, while recrystallization in DCM/MeOH enhances purity .
- Protection/Deprotection : Acetylated sugar moieties (e.g., heptaacetyl-α-D-lactose) prevent undesired side reactions during glycosylation .
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent System | DCM/MeCN (19:1) | +20% |
| Catalyst (BF3∙Et2O) | 80 µmol (10 µL) | +15% |
| Column Eluent | DCM/MeOH (99:1) | Purity >95% |
Advanced: What strategies resolve contradictions in UV-Vis absorption data between theoretical predictions and experimental observations?
Answer:
Discrepancies often arise from:
- Solvent Effects : Polar solvents (e.g., MeOH) redshift Soret bands by 5–10 nm due to dielectric screening .
- Aggregation : Concentration-dependent hypsochromic shifts (e.g., >1 mM in DCM) indicate π-stacking; dilute solutions (<0.1 mM) align better with TD-DFT calculations .
- Metal Oxidation State : Fe(II) vs. Fe(III) states alter Q-band ratios (e.g., Fe(II) shows sharper peaks at 550 nm). Use Mössbauer spectroscopy to validate oxidation state .
Q. Methodological Workflow :
Perform UV-Vis under inert atmosphere to prevent Fe(II) oxidation.
Compare experimental spectra with TD-DFT simulations (COSMO solvent model) .
Advanced: How does the electronic configuration of iron(2+) influence the compound’s redox behavior in catalytic applications?
Answer:
Fe(II) in porphyrins adopts a high-spin d6 configuration, enabling:
- Redox Activity : Reversible Fe(II)/Fe(III) transitions stabilize reactive oxygen species (ROS) in catalytic cycles. EPR studies show g⊥ = 4.3 and g‖ = 2.0 for Fe(II)-porphyrins .
- Ligand Field Effects : Axial ligands (e.g., carboxylates) modulate redox potentials. Cyclic voltammetry in DMF shows E1/2 = −0.45 V vs. Ag/AgCl for Fe(II)/Fe(III) .
Q. Table 3: Redox Properties vs. Structural Features
| Substituent | E1/2 (V) | Catalytic Turnover (h−1) |
|---|---|---|
| Carboxyethyl | −0.45 | 120 |
| Vinyl | −0.38 | 90 |
Advanced: What computational methods validate the stereochemical arrangement of ethenyl and carboxyethyl groups?
Answer:
Q. Workflow :
Optimize structure using Gaussian02.
Compare calculated NMR/UV-Vis with experimental data .
Basic: How do researchers mitigate demetallation during purification of this iron-porphyrin complex?
Answer:
- Acid-Free Conditions : Avoid HCl (common in porphyrin demetallation); use NH4OH/THF for gentle deprotection .
- Low-Temperature Chromatography : Conduct silica gel purification at 4°C to stabilize Fe(II)-ligand bonds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
